molecular formula C14H13N5O3S B2823667 N-(4-methanesulfonylphenyl)-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxamide CAS No. 2415489-76-6

N-(4-methanesulfonylphenyl)-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxamide

Cat. No.: B2823667
CAS No.: 2415489-76-6
M. Wt: 331.35
InChI Key: NZBWGPWLNLBYQS-UHFFFAOYSA-N
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Description

N-(4-methanesulfonylphenyl)-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxamide is a heterocyclic compound that belongs to the class of triazolopyridazines. These compounds are known for their diverse pharmacological activities and are of significant interest in medicinal chemistry due to their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methanesulfonylphenyl)-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the acid-catalyzed cyclization of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters, leading to the formation of the triazole ring on the thiadiazole .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(4-methanesulfonylphenyl)-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

N-(4-methanesulfonylphenyl)-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-methanesulfonylphenyl)-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxamide involves its interaction with specific molecular targets and pathways. It can inhibit certain enzymes or receptors, leading to its therapeutic effects. For example, it may inhibit the activity of enzymes involved in inflammation or cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-methanesulfonylphenyl)-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxamide is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. Its methylsulfonylphenyl group contributes to its potential anti-inflammatory and anticancer activities, distinguishing it from other triazolopyridazine derivatives.

Properties

IUPAC Name

3-methyl-N-(4-methylsulfonylphenyl)-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N5O3S/c1-9-16-17-13-8-7-12(18-19(9)13)14(20)15-10-3-5-11(6-4-10)23(2,21)22/h3-8H,1-2H3,(H,15,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZBWGPWLNLBYQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1N=C(C=C2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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